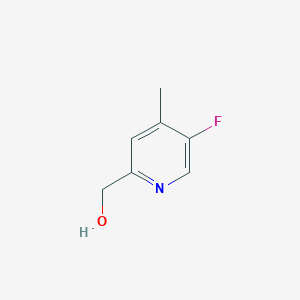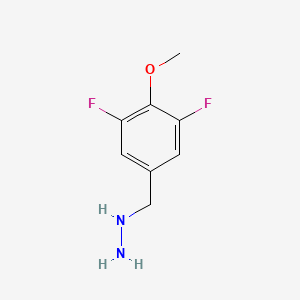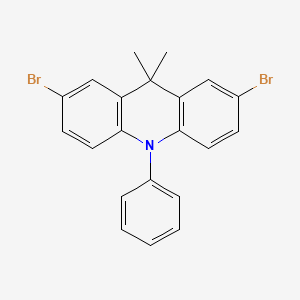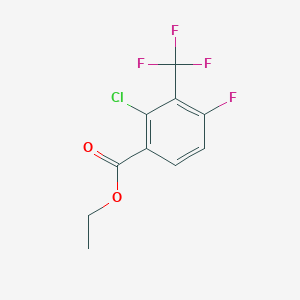
Ethyl 2-chloro-4-fluoro-3-(trifluoromethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-chloro-4-fluoro-3-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H7ClF4O2 It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine, fluorine, and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-4-fluoro-3-(trifluoromethyl)benzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method is the reaction of 2-chloro-4-fluoro-3-(trifluoromethyl)benzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps like distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-chloro-4-fluoro-3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The benzene ring can participate in reactions like nitration, sulfonation, and halogenation.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and bromine for bromination, typically under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates such as ethyl 2-azido-4-fluoro-3-(trifluoromethyl)benzoate.
Electrophilic Aromatic Substitution: Formation of nitro, sulfo, or bromo derivatives of the original compound.
Reduction: Formation of ethyl 2-chloro-4-fluoro-3-(trifluoromethyl)benzyl alcohol.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-chloro-4-fluoro-3-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of Ethyl 2-chloro-4-fluoro-3-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, leading to improved efficacy. The trifluoromethyl group can also influence the compound’s metabolic stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-chloro-4-fluoro-3-(trifluoromethyl)benzoate can be compared with other fluorinated benzoates, such as:
Ethyl 4-(trifluoromethyl)benzoate: Lacks the chlorine and fluorine substituents, resulting in different chemical reactivity and biological activity.
Ethyl 2-chloro-3-fluoro-4-(trifluoromethyl)benzoate: Similar structure but with different substitution patterns, leading to variations in physical and chemical properties.
Methyl 4-fluorobenzoate: Contains a single fluorine atom and a methyl ester group, offering distinct reactivity and applications.
Eigenschaften
Molekularformel |
C10H7ClF4O2 |
|---|---|
Molekulargewicht |
270.61 g/mol |
IUPAC-Name |
ethyl 2-chloro-4-fluoro-3-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H7ClF4O2/c1-2-17-9(16)5-3-4-6(12)7(8(5)11)10(13,14)15/h3-4H,2H2,1H3 |
InChI-Schlüssel |
VAQUCNAHLULVAU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=C(C=C1)F)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



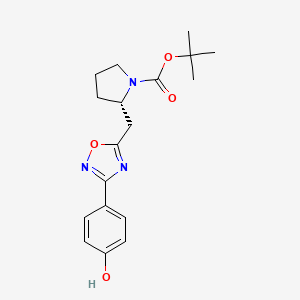
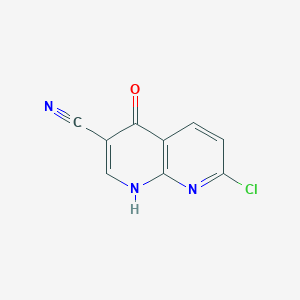

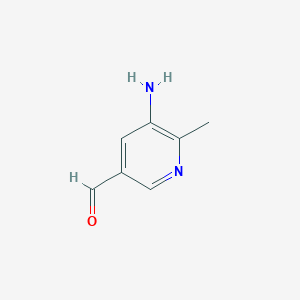
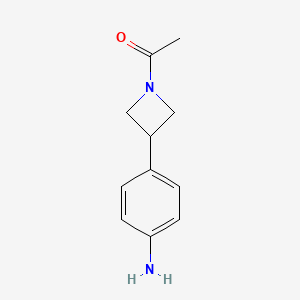
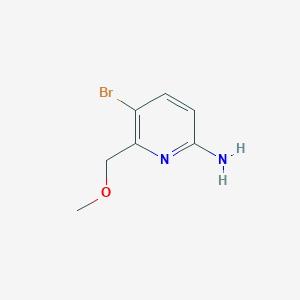
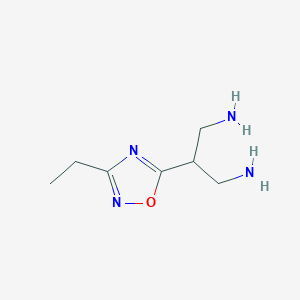
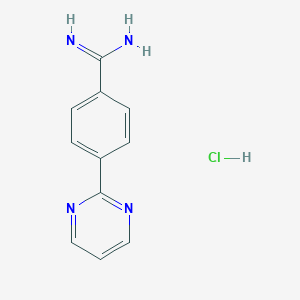
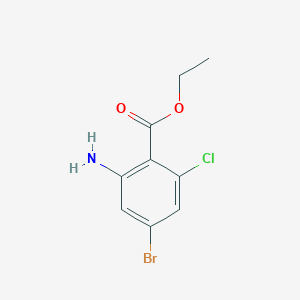
![4-Bromo-pyrazolo[1,5-a]pyridin-2-ol](/img/structure/B12968463.png)
